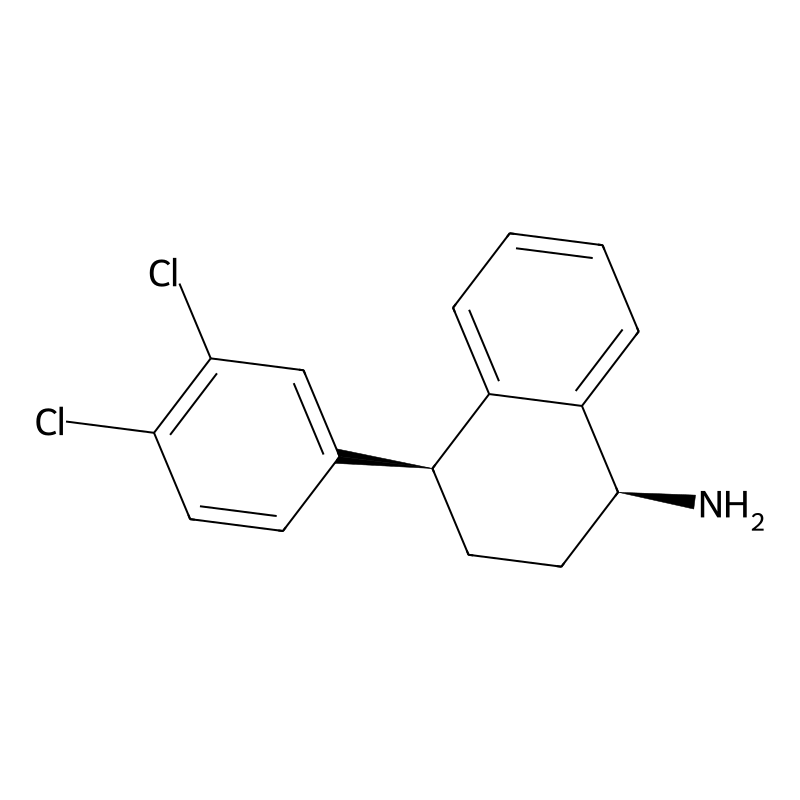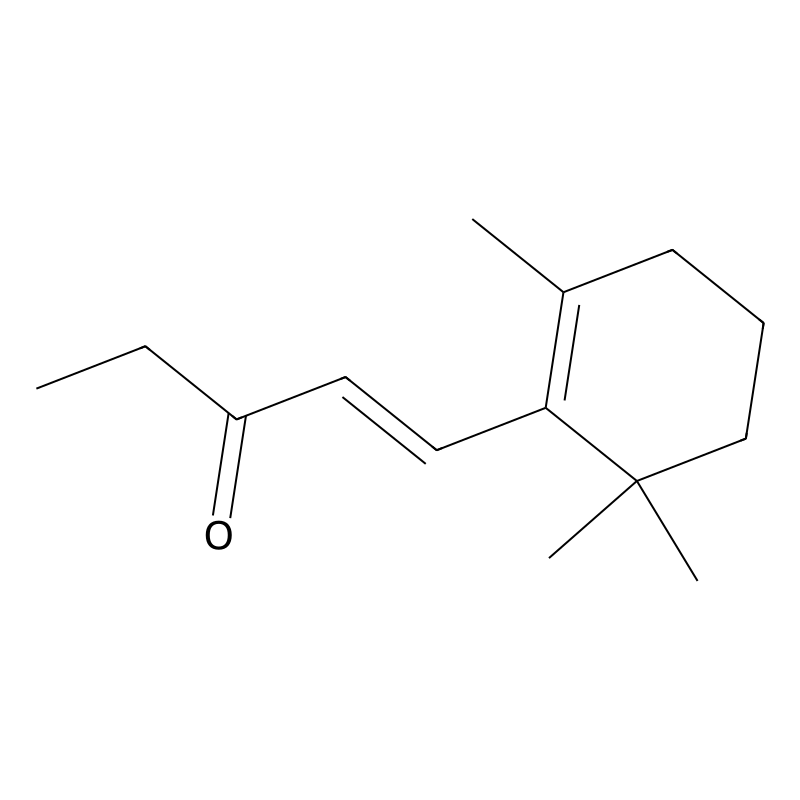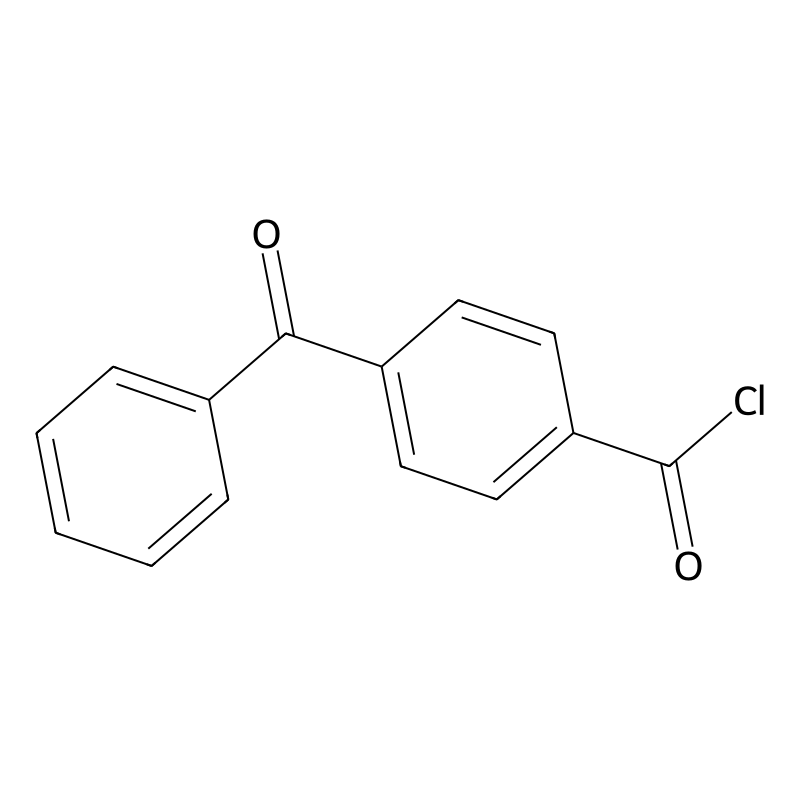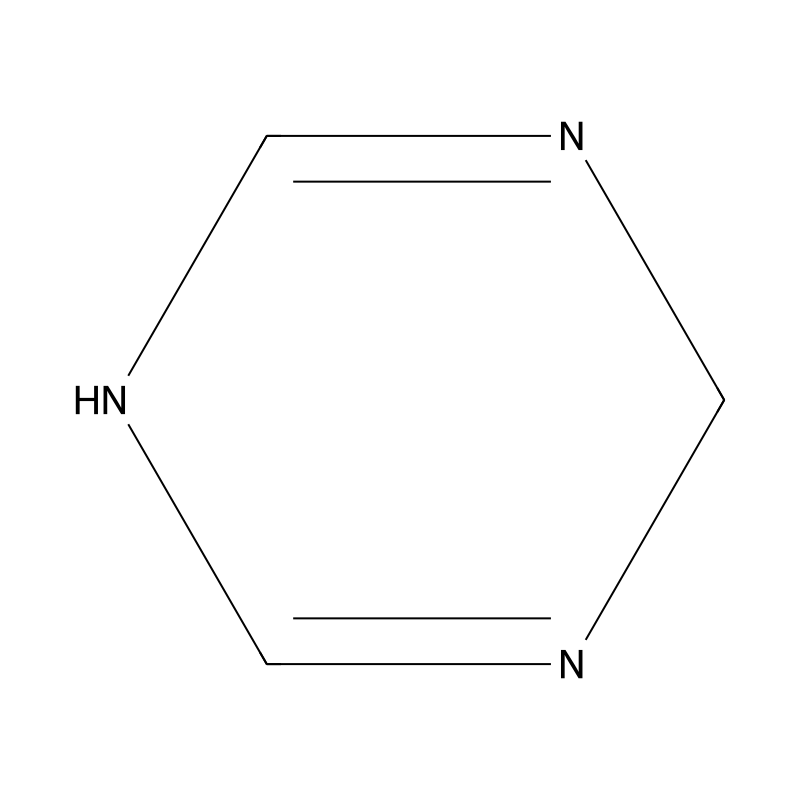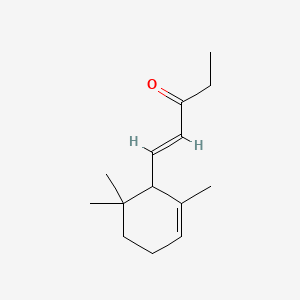[(3-Iodophenyl)Methyl](Methyl)Amine HCl
Amine HCl](/img/structure-2d/800/S1972423.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-Iodophenyl)MethylAmine Hydrochloride is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a phenyl group and a methylamine moiety. This compound belongs to the class of substituted amines and can be represented by the formula C₉H₁₃ClN₂. The presence of the iodine atom enhances its reactivity and potential biological activity, making it a subject of interest in various fields of research.
- Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
- Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.
- Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming free base amine upon treatment with strong bases.
Research indicates that compounds similar to (3-Iodophenyl)MethylAmine Hydrochloride may exhibit significant biological activities, including:
- Antitumor Properties: Some iodinated phenyl compounds have shown potential in inhibiting tumor growth.
- Neurotransmitter Modulation: Amines play a crucial role in neurotransmission; thus, this compound may influence dopaminergic or serotonergic pathways.
- Antimicrobial Activity: Certain substituted amines have demonstrated antibacterial or antifungal properties.
Synthesis of (3-Iodophenyl)MethylAmine Hydrochloride can be achieved through various methods:
- Iodination of Phenyl Compounds:
- Starting with phenylmethanol, iodine is introduced under acidic conditions to yield 3-iodophenylmethanol, which is then converted to the amine.
- Reductive Amination:
- The reaction of 3-iodobenzaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride can yield the desired amine.
- Direct Amination:
- Reaction of 3-iodobenzyl chloride with ammonia or methylamine under suitable conditions can also produce the hydrochloride salt.
The unique properties of (3-Iodophenyl)MethylAmine Hydrochloride make it useful in several applications:
- Pharmaceutical Development: It may serve as a precursor for synthesizing new drugs targeting specific biological pathways.
- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
- Material Science: Potential applications in developing new materials with specific electronic or optical properties.
Interaction studies involving (3-Iodophenyl)MethylAmine Hydrochloride focus on its binding affinity and activity against various biological targets. Notable interactions include:
- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its pharmacological potential.
- Enzyme Inhibition Assays: Studies assessing its ability to inhibit specific enzymes related to disease pathways are crucial for evaluating therapeutic applications.
Several compounds share structural similarities with (3-Iodophenyl)MethylAmine Hydrochloride, each possessing unique characteristics:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Iodobenzylamine | Iodine-substituted benzene ring | Antitumor properties |
| 4-Iodophenylmethylamine | Iodine at para position | Neurotransmitter modulation |
| N,N-Dimethyl-3-iodobenzylamine | Dimethyl substitution on nitrogen | Antimicrobial activity |
| 2-Iodo-N-methylbenzamide | Iodine at ortho position | Potential anti-inflammatory effects |
The presence of iodine in these compounds often correlates with enhanced biological activity due to increased lipophilicity and reactivity, distinguishing them from non-iodinated analogs.



